1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine
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Overview
Description
1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine is a chemical compound with a unique structure that includes a pyrrolidine ring attached to a cycloheptene ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6,6-trimethylcyclohept-1-en-1-ylamine with pyrrolidine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: This compound shares a similar cyclohexenyl structure but differs in the attached functional groups.
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: Another related compound with a similar cyclohexenyl ring but different substituents.
Uniqueness
1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a cycloheptene ring with three methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61187-78-8 |
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Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(2,6,6-trimethylcyclohepten-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H25N/c1-12-7-6-8-14(2,3)11-13(12)15-9-4-5-10-15/h4-11H2,1-3H3 |
InChI Key |
FOPHBRKXZCXXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CCC1)(C)C)N2CCCC2 |
Origin of Product |
United States |
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